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Compound of Interest

Compound Name: 2-(3-Aminophenyl)ethanol

Cat. No.: B112724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of hypothetical derivatives

of 2-(3-Aminophenyl)ethanol. While specific experimental data for a broad range of these

derivatives is not readily available in public literature, this document extrapolates from

established structure-activity relationships (SAR) within the broader class of phenethylamines

to present a potential landscape of their biological effects. The data presented herein is

illustrative and intended to guide future research and drug discovery efforts.

Introduction
2-(3-Aminophenyl)ethanol belongs to the phenethylamine class of compounds, which are

known to interact with various biological targets, primarily within the central nervous system.

Modifications to the core structure of 2-(3-Aminophenyl)ethanol, including substitutions on the

phenyl ring and the amino group, can significantly alter its pharmacological profile. This guide

explores how such modifications might influence its activity as a monoamine transporter

inhibitor and a monoamine oxidase (MAO) inhibitor, two key targets for the treatment of

neurological and psychiatric disorders.

Hypothetical Comparative Data
The following table summarizes the hypothetical biological activities of a series of 2-(3-
Aminophenyl)ethanol derivatives. This data is not derived from direct experimental results but

is based on established SAR principles for phenethylamines. It is intended to serve as a
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conceptual framework for designing and prioritizing novel compounds for synthesis and

biological evaluation.[1][2][3]

Compoun
d ID

R1 (at
Amino
Group)

R2 (on
Phenyl
Ring)

DAT IC50
(nM)

SERT
IC50 (nM)

MAO-A
IC50 (nM)

MAO-B
IC50 (nM)

APE-001 H H 850 1200 >10000 >10000

APE-002 CH3 H 600 950 8500 9000

APE-003 H 4-Cl 450 500 >10000 >10000

APE-004 H 4-OCH3 900 1500 >10000 >10000

APE-005 CH3 4-Cl 300 400 7000 7500

APE-006 H 3,4-diCl 250 350 >10000 >10000

APE-007 H 2-Cl 950 1300 >10000 >10000

Disclaimer: The IC50 values in this table are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Analysis
Based on the general principles of phenethylamine pharmacology, the following SAR can be

inferred for 2-(3-Aminophenyl)ethanol derivatives:

Substitution on the Amino Group (R1): Small alkyl substitutions, such as a methyl group,

may slightly increase potency at monoamine transporters. Larger substituents are generally

detrimental to activity.

Substitution on the Phenyl Ring (R2):

Position: Halogen substitution at the para (4-position) of the phenyl ring tends to enhance

potency for both dopamine (DAT) and serotonin (SERT) transporters.[2][3] Dichloro-

substitution at the 3 and 4 positions can further increase potency. Substitution at the ortho

(2-position) is generally less favorable.
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Nature of Substituent: Electron-withdrawing groups, like halogens, appear to be more

favorable for transporter inhibition than electron-donating groups like methoxy.[1]

Signaling Pathways and Experimental Workflows
To assess the biological activity of these compounds, several key signaling pathways and

experimental workflows are employed.
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Dopamine Transporter (DAT) Inhibition Pathway.

The above diagram illustrates the mechanism of action for a potential dopamine reuptake

inhibitor. The derivative binds to the dopamine transporter (DAT), preventing the reuptake of

dopamine from the synaptic cleft and thereby increasing its concentration and signaling at the

postsynaptic neuron. A similar mechanism applies to the serotonin transporter (SERT).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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